
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a nitrophenyl group and a phenylethyl group attached to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where the morpholine derivative is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various alkyl or aryl derivatives of the compound.
Applications De Recherche Scientifique
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitrophenyl and phenylethyl groups may play a role in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine: Lacks the ketone group present in (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one.
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)piperidine-3-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a phenylethyl group attached to a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
920802-04-6 |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(6R)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18N2O4/c21-18-13-24-17(15-6-8-16(9-7-15)20(22)23)12-19(18)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
Clé InChI |
HHEFVXHPHQDGRF-KRWDZBQOSA-N |
SMILES isomérique |
C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



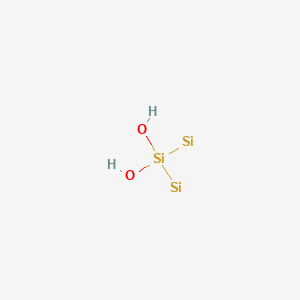
![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)

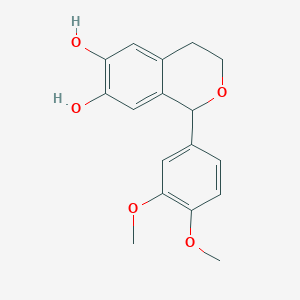
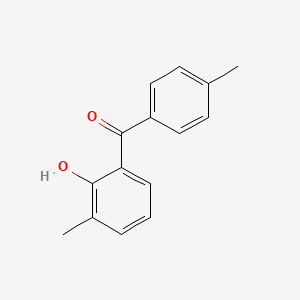
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
methyl]-](/img/structure/B14192007.png)
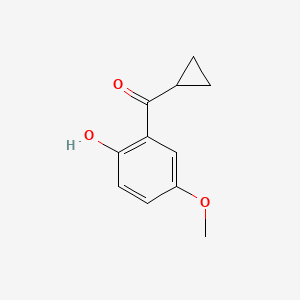

![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
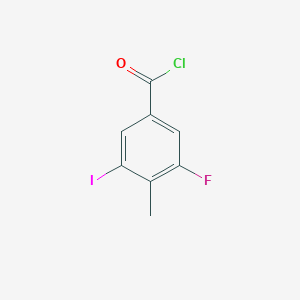
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)
